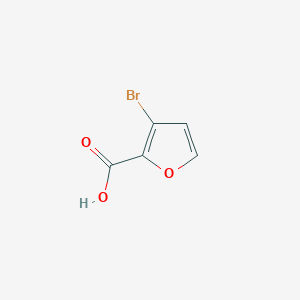

3-Bromofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBGSJZFBUOJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromofuran-2-carboxylic acid. The information is curated for researchers in chemistry and drug development, presenting key data in an accessible format, alongside relevant experimental methodologies and logical workflows.

Core Physical and Chemical Data

This compound is a halogenated derivative of furoic acid. Its physical properties are crucial for understanding its behavior in chemical reactions, for purification procedures, and for its potential application in medicinal chemistry and material science. The key quantitative data are summarized below.

Data Presentation: Physical Property Summary

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₃ | PubChem[1] |

| Molecular Weight | 190.98 g/mol | PubChem (Computed)[1] |

| IUPAC Name | This compound | PubChem (Computed)[1] |

| CAS Number | 14903-90-3 | PubChem[1] |

| Physical Description | Solid, Crystalline Powder | Inferred from related compounds[2][3] |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

| pKa (Acid Dissociation Constant) | No experimental data available | N/A |

| Water Solubility | No experimental data available | N/A |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | PubChem (Computed, XLogP3)[1] |

Mandatory Visualizations

To better illustrate the relationships and processes involving this compound, the following diagrams have been generated using the Graphviz DOT language, adhering to specified design constraints.

Logical Relationship of Molecular Properties

Caption: Logical diagram of key identifiers and properties.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific experimental reports detailing the determination of all physical properties for this compound are not publicly available, this section outlines the standard methodologies used for such characterizations.

Synthesis of this compound

A common synthesis route involves the oxidation of 3-bromofuran-2-carbaldehyde.[4]

Procedure:

-

Reaction Setup: A solution of 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene is prepared in tert-butanol.[4]

-

Oxidizing Agent Preparation: A separate aqueous solution is made containing 80% sodium chlorite and sodium dihydrogen phosphate.[4]

-

Reaction: The oxidizing solution is added dropwise to the aldehyde solution at room temperature. The resulting mixture is stirred overnight.[4]

-

Acidification: The reaction is quenched and acidified by the addition of 1 M hydrochloric acid.[4]

-

Extraction: The product is extracted from the aqueous phase using ethyl acetate.[4]

-

Purification: The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4]

-

Final Product Isolation: The crude residue is purified by recrystallization from a hexane/ethyl acetate solvent mixture to yield the final product.[4]

Determination of Melting Point

The melting point of a crystalline organic solid is a key indicator of purity.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 0.5-1.5 °C) typically indicates high purity.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups of a molecule.

General Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) and reactivities (e.g., 5% aq. NaOH, 5% aq. HCl) are used.

-

Procedure: Approximately 20-30 mg of the solid is added to a test tube containing about 1 mL of the solvent.

-

Observation: The mixture is agitated vigorously. Solubility is observed at room temperature. The compound's ability to dissolve in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively. For carboxylic acids, solubility in a weak base like 5% sodium bicarbonate is a strong indicator.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.

General Protocol (Potentiometric Titration):

-

Sample Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

References

CAS 14903-90-3 chemical structure and properties

An In-depth Technical Guide to Substituted Phenylpiperazines: Focus on 1-(2-Fluorophenyl)piperazine Derivatives

Disclaimer: The provided CAS number 14903-90-3 corresponds to 3-Bromofuran-2-carboxylic Acid. However, the detailed requirements of this technical guide strongly suggest an interest in a pharmacologically active agent with a complex biological profile, such as a substituted phenylpiperazine. The following guide focuses on 1-(2-fluorophenyl)piperazine and its derivatives, which are extensively studied as core scaffolds in drug development and for which substantial data is available to meet the user's request.

Introduction

Substituted phenylpiperazines are a pivotal class of compounds in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system. Their versatile scaffold allows for modifications that fine-tune their pharmacological properties, leading to agents with a wide spectrum of activities, including antipsychotic, anxiolytic, antidepressant, and anticancer effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 1-(2-fluorophenyl)piperazine and its derivatives, with a focus on their interactions with key biological targets.

Chemical Structure and Physicochemical Properties

The core structure consists of a piperazine ring attached to a fluorinated phenyl group. This section details the fundamental properties of the parent compound, 1-(2-fluorophenyl)piperazine, and a representative derivative, 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine.

Chemical Structure

-

IUPAC Name: 1-(2-Fluorophenyl)piperazine

-

CAS Number: 2252-63-3

-

Molecular Formula: C₁₀H₁₃FN₂[1]

-

Canonical SMILES: C1CN(CCN1)C2=CC=CC=C2F

-

InChI: InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-fluorophenyl)piperazine and a selected derivative.

| Property | 1-(2-Fluorophenyl)piperazine | 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine |

| Molecular Weight | 180.22 g/mol [1] | 399.05 g/mol [2] |

| Appearance | Solid | Yellow solid[2] |

| Melting Point | 30-33 °C | 199–202 °C[2] |

| Boiling Point | 118-123 °C at 0.1 mmHg | Not available |

| Solubility | Not available | Not available |

Synthesis and Characterization

The synthesis of substituted phenylpiperazines can be achieved through several established routes. This section outlines a general synthetic methodology and provides details for the characterization of these compounds.

Synthetic Pathway

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between a suitably substituted aniline and a bis(2-haloethyl)amine, or by reacting a substituted phenyl halide with piperazine. Further derivatization can be achieved by reacting the second nitrogen of the piperazine ring. For instance, the synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride.

Below is a generalized workflow for the synthesis and purification of a derivatized 1-(2-fluorophenyl)piperazine.

Caption: Generalized workflow for the synthesis of derivatized 1-(2-fluorophenyl)piperazine.

Experimental Protocol: Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

This protocol is adapted from the synthesis of similar sulfonamide derivatives of piperazine.[2]

-

Reaction Setup: To a solution of 1-(2-fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN), add a base, for example, triethylamine (TEA) (1.2 eq).

-

Addition of Reagent: Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.[3]

Characterization Data

The structure and purity of the synthesized compounds are typically confirmed using various spectroscopic methods.

| Technique | 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine |

| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 7.89 (s, 1H, Aro-CH), 7.85 (d, 1H, Aro-H), 7.87–7.85 (d, 1H, Aro-H), 7.76 (d, 1H, Aro-CH), 7.55–7.51 (t, 1H, Aro-H), 7.12–7.09 (t, 1H, Aro-H), 7.12–7.02 (m, 4H, Aro-H), 3.10–3.05 (s, 8H, CH₂)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 156.3, 148.3, 139.8, 139.7, 139.5, 139.3, 132.8, 127.0, 124.9, 121.8, 116.6, 116.5, 50.6, 45.9[2] |

| Mass Spectrometry (LCMS) | m/z: 399.05 (Calculated for C₁₆H₁₅ClFN₃O₄S), Found 400.01 (M+H)⁺[2] |

| Infrared (IR) (KBr, νₘₐₓ/cm⁻¹) | 2995, 1503, 1311, 765, 697[2] |

Biological Activity and Mechanism of Action

Phenylpiperazine derivatives are known to interact with a variety of receptors, with their specific activity profile depending on the substitutions on the phenyl and piperazine rings.

Primary Pharmacological Targets

The primary targets for many phenylpiperazine compounds are serotonin (5-HT) and dopamine (D) receptors.[4][5] For instance, meta-chlorophenylpiperazine (mCPP), a related compound, shows high affinity for multiple serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C.[6] The introduction of a fluorine atom, as in 1-(2-fluorophenyl)piperazine, can modulate this binding profile. These compounds are often investigated for their potential as antipsychotics, antidepressants, and anxiolytics.

Signaling Pathways

The interaction of phenylpiperazine derivatives with G protein-coupled receptors (GPCRs) like the 5-HT₁ₐ and D₂ receptors initiates intracellular signaling cascades.

References

- 1. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

Spectral Data of 3-Bromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-Bromo-2-furoic acid (CAS No. 14903-90-3), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectral data for 3-Bromo-2-furoic acid is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 1.9 | H-5 |

| 6.66 | d | 1.9 | H-4 |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

At the time of this publication, explicit experimental ¹³C NMR data for 3-Bromo-2-furoic acid was not found in the surveyed literature and databases.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-2-furoic acid shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 190/192 | [M]⁺ Molecular ion containing ⁷⁹Br and ⁸¹Br isotopes |

| 173/175 | [M-OH]⁺ |

Source: NIST Mass Spectrometry Data Center[2]

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C=O (Carboxylic acid) | 1710-1680 |

| C=C (Furan ring) | ~1600, ~1480 |

| C-O (Furan ring and carboxylic acid) | 1300-1000 |

| C-Br | 700-500 |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 3-Bromo-2-furoic acid is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 300 MHz or higher field NMR spectrometer is used for analysis. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. The data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): A small amount of 3-Bromo-2-furoic acid (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectral analysis of an organic compound like 3-Bromo-2-furoic acid.

References

An In-depth Technical Guide to the Solubility of 3-Bromofuran-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromofuran-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and established chemical principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Molecular Structure and Predicted Solubility Profile

This compound (C₅H₃BrO₃, Molar Mass: 190.98 g/mol ) is a heterocyclic organic compound.[1] Its structure consists of a furan ring substituted with both a bromine atom and a carboxylic acid group. This combination of a polar functional group (carboxylic acid) and a less polar aromatic ring (bromofuran) governs its solubility behavior, following the principle of "like dissolves like".[2]

The carboxylic acid moiety is capable of forming strong hydrogen bonds, suggesting favorable interactions with polar and protic solvents. Conversely, the bromofuran ring contributes to the molecule's non-polar character, allowing for dissolution in less polar organic solvents.

Predicted Qualitative Solubility

Based on its structure, the following solubility profile in common organic solvents can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with the hydroxyl group of alcohols. Therefore, this compound is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. Good solubility is predicted in these solvents. Synthesis procedures for this compound mention the use of ethyl acetate for extraction, which supports this prediction.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the carboxylic acid group, is likely too high for significant solubility in non-polar solvents. It is expected to be poorly soluble in such media. Recrystallization procedures often use a hexane/ethyl acetate mixture, where hexane acts as an anti-solvent, further suggesting its poor solubility in non-polar hydrocarbons.[3]

-

Halogenated Solvents (e.g., Dichloromethane): Moderate solubility might be expected due to dipole-dipole interactions.

Data Presentation: Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound. These are estimations based on chemical principles and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the carboxylic acid group and the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Polar Aprotic | DMSO | High | Strong hydrogen bond acceptor and highly polar nature. |

| Ethers | Diethyl Ether | Moderate | Can act as a hydrogen bond acceptor, but lower polarity compared to ketones or esters. |

| Halogenated | Dichloromethane | Moderate | Dipole-dipole interactions can facilitate dissolution. |

| Aromatic Hydrocarbons | Toluene | Low | The molecule's polarity is likely too high for significant solubility in aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Insoluble | Predominantly non-polar nature of the solvent is incompatible with the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the equilibrium solubility of a solid compound in an organic solvent, often referred to as the shake-flask method.[4] This method is a foundational technique in pharmaceutical and chemical research.[5][6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining equilibrium solubility.

References

A Theoretical and Practical Guide to the Reactivity of 3-Bromofuran-2-carboxylic Acid: A Keystone for Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and predicting the chemical reactivity of 3-bromofuran-2-carboxylic acid. Given the prevalence of the furan scaffold in medicinal chemistry and materials science, a deep understanding of its substituted derivatives is paramount for the rational design of novel molecules and synthetic pathways. This document outlines established theoretical modeling protocols, summarizes key experimental procedures found in the literature, and presents anticipated reactivity patterns based on computational and empirical data from related compounds.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a furan ring, a bromine atom at the 3-position, and a carboxylic acid group at the 2-position. The interplay of the electron-withdrawing carboxylic acid group and the halogen substituent on the electron-rich furan ring creates a unique electronic profile that dictates its reactivity. This molecule serves as a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals and other functional materials. A thorough understanding of its reactivity is crucial for its effective utilization.

Proposed Theoretical Modeling Workflow

To elucidate the reactivity of this compound, a robust computational chemistry workflow is proposed. This workflow, based on methodologies successfully applied to similar halogenated and carboxylated furans, will provide quantitative insights into the molecule's electronic structure and predict its behavior in chemical reactions.

Caption: Proposed workflow for theoretical modeling.

Computational Methods

Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[1] Specifically, the B3LYP functional with a 6-31G* basis set is a common and effective choice for optimizing geometries and calculating energies of similar heterocyclic systems.[1] More advanced basis sets, such as 6-311++G(d,p), can be employed for higher accuracy in single-point energy calculations. Solvent effects, which can be significant, should be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

Anticipated Reactivity and Key Reaction Pathways

The reactivity of this compound is governed by the electronic nature of the furan ring and its substituents. The following pathways are of primary interest for theoretical investigation.

Electrophilic Aromatic Substitution

Despite the presence of the deactivating carboxylic acid group, the furan ring is inherently electron-rich and can undergo electrophilic substitution. The bromine atom and the carboxylic acid group will direct incoming electrophiles. Theoretical modeling can predict the most favorable substitution site (likely the C5 position) by calculating the activation energies for electrophilic attack at each available carbon atom.

Caption: Generalized electrophilic substitution pathway.

Nucleophilic Substitution

The bromine atom on the furan ring can be susceptible to nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions, which are common for aryl halides.[2][3] Theoretical modeling can help in understanding the mechanism of such reactions, including oxidative addition and reductive elimination steps.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, or reduction. While these reactions are well-established, theoretical modeling can provide insights into the transition states and the influence of the bromofuran moiety on the reactivity of the carboxyl group.

Quantitative Data from Theoretical Modeling

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical study. This data is essential for comparing the reactivity at different sites of the molecule and for understanding reaction mechanisms.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Dipole Moment (Debye) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

Table 2: Calculated Activation and Reaction Energies for Electrophilic Bromination at C5

| Parameter | Energy (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | Calculated Value |

| Reaction Energy (ΔG) | Calculated Value |

Relevant Experimental Protocols

While a comprehensive experimental study on the reactivity of this compound is not available in a single source, protocols for its synthesis and for reactions of similar compounds provide a valuable reference.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 3-bromo-2-formylfuran.[4]

Procedure:

-

To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.[4]

-

The reaction mixture is stirred overnight.[4]

-

The mixture is then acidified by the addition of 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.[4]

-

The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4]

-

The crude product is purified by recrystallization from a hexane/ethyl acetate solvent mixture to yield this compound.[4]

Palladium-Catalyzed C-H Bond Arylation of 3-Bromofuran (A Related Reaction)

The following protocol for the arylation of 3-bromofuran demonstrates a key reactivity pattern for this class of compounds.[2]

Procedure:

-

A mixture of 3-bromofuran, an aryl bromide, Pd(OAc)2, and KOAc in DMA is prepared.[2]

-

The reaction is heated under an inert atmosphere.

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the arylated furan product.[2]

Conclusion

The theoretical modeling approach detailed in this guide provides a powerful framework for predicting and understanding the reactivity of this compound. By combining DFT calculations with insights from established experimental protocols for related compounds, researchers can gain a comprehensive understanding of its chemical behavior. This knowledge is invaluable for the rational design of synthetic routes and the development of novel molecules with desired properties in the fields of medicinal chemistry and materials science. The proposed workflow and anticipated reactivity patterns serve as a foundational resource for future investigations into this versatile chemical entity.

References

Biological Activity Screening of Novel Bromofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its fused heterocyclic derivatives, such as benzofurans, represent a core scaffold in a multitude of biologically active compounds. The introduction of a bromine atom to the furan or benzofuran nucleus can significantly modulate the compound's physicochemical properties, often enhancing its therapeutic potential. Bromofuran compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the biological activity screening of novel bromofuran compounds, detailing experimental protocols, presenting quantitative data, and illustrating key cellular pathways and workflows.

Data Presentation: Biological Activities of Bromofuran Derivatives

The following tables summarize the in vitro biological activities of various novel bromofuran and bromobenzofuran derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Bromofuran and Bromobenzofuran Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical Cancer) | 25 | [1] |

| K562 (Leukemia) | 30 | [1] | ||

| MOLT-4 (Leukemia) | 180 | [1] | ||

| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical Cancer) | 40 | [1] |

| K562 (Leukemia) | 35 | [1] | ||

| MOLT-4 (Leukemia) | 45 | [1] | ||

| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical Cancer) | 85 | [1] |

| K562 (Leukemia) | 60 | [1] | ||

| MOLT-4 (Leukemia) | 70 | [1] | ||

| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical Cancer) | 20 | [1] |

| K562 (Leukemia) | 25 | [1] | ||

| MOLT-4 (Leukemia) | 30 | [1] | ||

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical Cancer) | 35 | [1] |

| K562 (Leukemia) | 40 | [1] | ||

| MOLT-4 (Leukemia) | 30 | [1] | ||

| Compound 1 | 3-(Bromomethyl)-benzofuran derivative | K562 (Leukemia) | 5 | [2] |

| HL60 (Leukemia) | 0.1 | [2] | ||

| 14c | Bromo-derivative of benzofuran-based oxadiazole | HCT116 (Colon Cancer) | 3.27 | [3] |

Table 2: Antimicrobial Activity of Brominated Furan Derivatives

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Di-bromo substituted nitrovinylfuran | Staphylococcus aureus (MRSA) | <4 | [4] |

| Brominated furanone (GBr) | Pseudomonas aeruginosa PA14 | - | [5] |

| Pseudomonas aeruginosa INP-42 | - | [5] | |

| Pseudomonas aeruginosa INP-13 | - | [5] | |

| N-(3'-Acetylbiphenyl-4-yl)furan-2-carboxamide derivative | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 6.25 | [6] |

| Carbapenem-resistant Enterobacter cloacae (CREC) | 6.25 | [6] | |

| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 6.25 | [6] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [6] |

Table 3: Anti-inflammatory Activity of Furan and Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [7] |

| Aza-benzofuran derivative 4 | NO Production Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [7] |

| Piperazine/benzofuran hybrid 5d | NO Production Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [8] |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS Inhibition | 28.2 | [9] |

| iNOS Inhibition | 27.0 | [9] |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromofuran compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

-

Bromofuran compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Protocol:

-

Compound Preparation: Prepare a stock solution of the bromofuran compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

LPS from E. coli

-

Bromofuran compounds

-

Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the bromofuran compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS but no compound, and a blank group with cells only.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Solution A, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is expressed as the percentage of inhibition compared to the LPS-treated control. The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Anticancer Screening of Bromofuran Compounds.

Caption: Workflow for Antimicrobial Screening of Bromofuran Compounds.

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 4. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromofuran-2-carboxylic acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromofuran-2-carboxylic acid, a halogenated heterocyclic compound. The document details its discovery and synthetic history, offering in-depth experimental protocols for its preparation. Key quantitative data, including physicochemical properties and spectroscopic information, are systematically presented in tabular format for clarity and comparative analysis. Furthermore, synthetic pathways are visually represented through diagrams to facilitate a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this important chemical entity.

Introduction

Furan-2-carboxylic acids and their derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto the furan ring can significantly modulate the molecule's physicochemical properties and biological activity. This compound, in particular, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, landmark paper, its synthesis and characterization are well-established within the broader context of the development of substituted furoic acids. This guide consolidates the available scientific literature to present a detailed account of its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| CAS Number | 14903-90-3 | [1] |

| Appearance | Solid | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| pKa | Not Reported |

Synthetic History and Methodologies

The synthesis of this compound has been approached through various routes, primarily involving the modification of pre-existing furan rings. This section details the most prominent and practical synthetic methods documented in the chemical literature.

Synthesis via Oxidation of 3-Bromofuran-2-carbaldehyde

One of the most direct and widely cited methods for the preparation of this compound involves the oxidation of 3-bromofuran-2-carbaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the efficiency of the oxidation reaction.

A detailed experimental procedure for this synthesis is as follows[2]:

-

Reaction Setup: To a solution of tert-butanol (250 mL) containing 3-bromofuran-2-carboxaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL), a freshly prepared mixed solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added slowly and dropwise at room temperature.

-

Reaction Execution: The reaction mixture is stirred overnight at room temperature.

-

Work-up and Isolation: The reaction is acidified by the addition of 1 M hydrochloric acid (300 mL). The resulting mixture is then extracted with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude residue is washed with a mixture of hexane/ethyl acetate (5/1, v/v) and then recrystallized from a hexane/ethyl acetate solvent mixture to yield the pure this compound (20.3 g).

Diagram of the synthetic workflow for the oxidation of 3-Bromofuran-2-carbaldehyde:

References

Potential Pharmacological Profile of 3-Bromo-2-Furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 3-bromo-2-furoic acid. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands and its role as a key intermediate in the synthesis of selective α4β2 nAChR agonists strongly suggest its potential activity at these receptors. This document synthesizes available information on closely related analogs, outlines detailed experimental protocols for its characterization, and presents potential signaling pathways and experimental workflows to guide future research and drug development efforts. All quantitative data for related compounds is summarized for comparative analysis.

Introduction

3-Bromo-2-furoic acid is a halogenated derivative of 2-furoic acid. Furoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, 3-bromo-2-furoic acid serves as a crucial building block in the synthesis of novel compounds targeting the central nervous system, particularly selective agonists for the α4β2 nicotinic acetylcholine receptor.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a prime target for therapeutic intervention. Given its precursor status, understanding the intrinsic pharmacological properties of 3-bromo-2-furoic acid is essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-2-furoic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₃ | [2] |

| Molecular Weight | 190.98 g/mol | [2] |

| Appearance | Colorless or light yellow crystal | [3] |

| Solubility | Partially soluble in water; Soluble in ethanol, acetone, and benzene | [3] |

| Melting Point | 127-129 °C | [1] |

| pKa (Predicted) | 2.77 ± 0.20 | [1] |

Potential Pharmacological Target: Nicotinic Acetylcholine Receptors

Based on its use as a synthetic intermediate for α4β2 nAChR agonists, the primary pharmacological targets for 3-bromo-2-furoic acid are hypothesized to be nicotinic acetylcholine receptors.[1] nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain.

While no direct binding data for 3-bromo-2-furoic acid has been identified, data for the closely related analog, 2-furoic acid (2-FA), provides a valuable reference point (Table 2).

| Compound | Receptor Subtype | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| 2-Furoic Acid (2-FA) | α4β2 nAChR | Competition Binding | [¹²⁵I]-Epibatidine | 100,000 |

Note: The high Kᵢ value for 2-furoic acid suggests low affinity for the α4β2 nAChR. The introduction of a bromine atom at the 3-position in 3-bromo-2-furoic acid is expected to significantly alter its electronic and steric properties, potentially leading to a different binding affinity. Halogen atoms can participate in halogen bonding and other interactions that may enhance binding to the receptor.

Postulated Signaling Pathway

The activation of α4β2 nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the neuronal membrane and the activation of various downstream signaling cascades.

Recommended Experimental Protocols

To elucidate the pharmacological profile of 3-bromo-2-furoic acid, a series of in vitro experiments are recommended.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Kᵢ) of 3-bromo-2-furoic acid to nAChR subtypes.

5.1.1. [³H]-Epibatidine Competition Binding Assay for α4β2 nAChRs

-

Objective: To determine the binding affinity (Kᵢ) of 3-bromo-2-furoic acid for the α4β2 nAChR.

-

Materials:

-

HEK293 cells stably expressing human α4β2 nAChRs.

-

[³H]-Epibatidine (radioligand).

-

Nicotine (for non-specific binding determination).

-

3-Bromo-2-furoic acid (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare cell membranes from HEK293-α4β2 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Epibatidine (typically at its Kₐ value), and varying concentrations of 3-bromo-2-furoic acid.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of nicotine, e.g., 300 µM).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 3-bromo-2-furoic acid.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

References

Quantum Chemical Calculations of 3-Bromofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of 3-bromofuran-2-carboxylic acid. Due to the limited availability of specific published computational studies on this molecule, this document outlines a robust, state-of-the-art methodology based on established computational chemistry protocols successfully applied to analogous furan and benzofuran derivatives. The data presented herein is illustrative and serves as a template for expected results from such a study.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to obtain these insights at the atomic level.[3][4]

This guide details the theoretical background, computational workflow, and expected outcomes of a comprehensive quantum chemical study of this compound.

Computational Methodology

The computational investigation of this compound would be performed using a widely recognized quantum chemistry software package like Gaussian, ORCA, or Spartan. The typical methodological approach is outlined below.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and bromine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.

2.3. Electronic Property Calculations

Several key electronic properties can be calculated to understand the molecule's reactivity and charge distribution:

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Experimental Protocols

To validate the computational results, experimental spectroscopic data would be essential. The following are standard protocols for acquiring this data.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FT-IR spectrometer is used to collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.39 Å |

| C3-Br | 1.88 Å | |

| C2-C(O)OH | 1.48 Å | |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| O1-C2 | 1.36 Å | |

| O1-C5 | 1.38 Å | |

| Bond Angle | C2-C3-Br | 128.5° |

| C3-C2-C(O)OH | 125.0° | |

| O=C-OH | 122.0° | |

| C2-O1-C5 | 108.0° | |

| Dihedral Angle | Br-C3-C2-C(O)OH | 180.0° |

| C3-C2-C(O)-O | 0.0° |

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3450 | O-H stretch (carboxylic acid) |

| ~3100 | C-H stretch (furan ring) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1580 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~1050 | C-O-C stretch (furan ring) |

| ~650 | C-Br stretch |

Visualizations

Computational Workflow

Caption: Computational workflow for this compound.

Relationships between Molecular Structure and Calculated Properties

References

- 1. This compound | 14903-90-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Bromofuran-2-carboxylic Acid: A Detailed Protocol for the Oxidation of 3-Bromofuran-2-carbaldehyde

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-bromofuran-2-carboxylic acid from its corresponding aldehyde, 3-bromofuran-2-carbaldehyde. The described method utilizes a sodium chlorite oxidation, a mild and efficient technique for the conversion of aldehydes to carboxylic acids, particularly suitable for sensitive heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and a visual workflow to ensure reproducible results.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis via the oxidation of 3-bromofuran-2-carbaldehyde is a critical transformation. The furan ring is susceptible to degradation under harsh oxidative conditions, necessitating a mild and selective method. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, has proven to be an effective strategy for this conversion, offering high yields and operational simplicity. This protocol details a robust procedure for this synthesis, outlining the reaction setup, workup, and purification.

Reaction Scheme

The overall reaction involves the oxidation of the aldehyde functional group of 3-bromofuran-2-carbaldehyde to a carboxylic acid using sodium chlorite as the oxidizing agent. 2-Methyl-2-butene is used as a scavenger to quench the reactive byproduct, hypochlorite.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

3-Bromofuran-2-carbaldehyde

-

Sodium chlorite (NaClO₂, 80%)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 25.0 g of 3-bromofuran-2-carbaldehyde and 45.4 mL of 2-methyl-2-butene in 250 mL of tert-butanol.[1]

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 40.5 g of 80% sodium chlorite and 51.5 g of sodium dihydrogen phosphate in 350 mL of water.[1]

-

Reaction Execution: To the stirred solution of the aldehyde, slowly add the freshly prepared oxidant solution dropwise at room temperature using a dropping funnel.[1]

-

Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature.[1]

-

Workup - Acidification and Extraction: After overnight stirring, acidify the reaction mixture by adding 300 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]

-

Workup - Washing and Drying: Wash the combined organic extracts with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Workup - Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

-

Purification: Wash the resulting residue with a hexane/ethyl acetate mixture (5/1, v/v). Recrystallize the crude product from a hexane/ethyl acetate solvent mixture to yield pure this compound.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material (3-Bromofuran-2-carbaldehyde) | 25.0 g | [1] |

| Sodium Chlorite (80%) | 40.5 g | [1] |

| Sodium Dihydrogen Phosphate | 51.5 g | [1] |

| 2-Methyl-2-butene | 45.4 mL | [1] |

| tert-Butanol | 250 mL | [1] |

| Water | 350 mL | [1] |

| Product Yield (this compound) | 20.3 g | [1] |

| Characterization Data (¹H NMR, 300 MHz, CDCl₃) | ||

| δ 7.58 (d, J=1.9 Hz, 1H) | [1] | |

| δ 6.66 (d, J=1.9 Hz, 1H) | [1] |

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium chlorite is a strong oxidizing agent and should be handled with care.

-

Avoid contact of all chemicals with skin and eyes.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound from 3-bromofuran-2-carbaldehyde. The use of sodium chlorite under mild conditions ensures a high yield of the desired product while preserving the integrity of the furan ring. This application note serves as a valuable resource for chemists requiring a practical and reproducible procedure for this important synthetic transformation.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Benzofuran-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of substituted benzofuran-2-carboxylic acids utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. The protocols outlined below are particularly relevant for the rapid generation of compound libraries in drug discovery and development programs.

Introduction

Benzofuran-2-carboxylic acids are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their derivatives have shown a wide range of therapeutic activities, making their efficient synthesis a key focus in medicinal chemistry. Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and high-yielding access to these valuable compounds.

This document details two primary microwave-assisted methods for the synthesis of substituted benzofuran-2-carboxylic acids: the Perkin rearrangement of 3-halocoumarins and the palladium-catalyzed Sonogashira coupling followed by cyclization.

Method 1: Microwave-Assisted Perkin Rearrangement of 3-Halocoumarins

The Perkin rearrangement of 3-halocoumarins is a robust method for the synthesis of benzofuran-2-carboxylic acids.[1] Microwave irradiation dramatically accelerates this base-catalyzed ring contraction, reducing reaction times from hours to minutes while achieving excellent yields.[1]

Experimental Protocol

Materials:

-

Substituted 3-bromocoumarin

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, for work-up)

-

Microwave reactor

Procedure:

-

To a microwave reaction vessel, add the substituted 3-bromocoumarin (1.0 eq).

-

Add ethanol as the solvent.

-

Add sodium hydroxide (3.0 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[1]

-

After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a beaker.

-

Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.[1]

-

Collect the solid product by vacuum filtration, wash with water, and dry.

Data Presentation

| Entry | Substituent on Coumarin | Product | Yield (%) | Reaction Time (min) |

| 1 | 4-Methyl-6,7-dimethoxy | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | 5 |

| 2 | 6,7-Dimethoxy | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 98 | 5 |

| 3 | 4-Methyl-6-methoxy | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | 97 | 5 |

| 4 | 6-Methoxy | 5-Methoxy-benzofuran-2-carboxylic acid | 96 | 5 |

Table 1: Yields of substituted benzofuran-2-carboxylic acids synthesized via microwave-assisted Perkin rearrangement. Data sourced from[1].

Reaction Workflow

Method 2: Microwave-Assisted One-Pot Three-Component Synthesis

This method provides a highly efficient route to 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions.[2] The use of microwave irradiation is crucial for minimizing side products and reducing reaction times.[2] While this method directly yields a substituted benzofuran, subsequent hydrolysis of an ester group at the 2-position (if incorporated in the alkyne) can provide the desired carboxylic acid.

Experimental Protocol

Materials:

-

2-Iodophenol

-

Terminal alkyne (e.g., ethyl propiolate to introduce the carboxylic acid precursor)

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N)

-

Solvent (e.g., Acetonitrile)

-

Microwave reactor

Procedure:

Step 1: Sonogashira Coupling

-

In a microwave vial, combine the 2-iodophenol (1.0 eq), terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add the solvent (acetonitrile) and the base (Et₃N, 2.0 eq).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a suitable temperature (e.g., 60-80°C) for a short duration (e.g., 10-30 minutes) to facilitate the initial coupling.[2]

Step 2: Cyclization and Second Coupling

-

To the same reaction mixture, add the aryl iodide (1.2 eq).

-

Reseal the vial and continue microwave irradiation at a higher temperature (e.g., 120-150°C) for an additional period (e.g., 20-40 minutes) to promote cyclization and the second coupling reaction.

Step 3: Work-up and Purification

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2,3-disubstituted benzofuran.

Step 4: Hydrolysis to Carboxylic Acid (if applicable)

-

If an ester was used as the terminal alkyne, dissolve the purified product in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to yield the final benzofuran-2-carboxylic acid.

Data Presentation

| Entry | 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | 4-Iodotoluene | 2-Phenyl-3-(p-tolyl)benzofuran | 85 |

| 2 | 4-Methoxy-2-iodophenol | 1-Hexyne | Iodobenzene | 5-Methoxy-2-butyl-3-phenylbenzofuran | 78 |

| 3 | 2-Iodophenol | Ethyl propiolate | 4-Iodoanisole | Ethyl 3-(4-methoxyphenyl)benzofuran-2-carboxylate | 82 |

Table 2: Examples of 2,3-disubstituted benzofurans synthesized via a one-pot, three-component microwave-assisted method. Data is representative of yields reported in similar Sonogashira-based syntheses.[2]

Logical Workflow Diagram

Concluding Remarks

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted benzofuran-2-carboxylic acids. These protocols can be readily adapted for the synthesis of a diverse range of derivatives, making them highly valuable for applications in medicinal chemistry and drug development. The significant reduction in reaction times allows for high-throughput synthesis, accelerating the discovery and optimization of new chemical entities.

References

Application Note: A Robust Protocol for the Esterification of 3-Bromofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly esters, serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This document provides a detailed protocol for the efficient esterification of this compound. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of this compound with methanol and ethanol to yield the corresponding methyl and ethyl esters. These values are representative and may be optimized for specific laboratory conditions and scales.

| Parameter | Methyl Ester Synthesis | Ethyl Ester Synthesis |

| Starting Material | This compound | This compound |

| Alcohol (Reagent) | Methanol (Excess) | Ethanol (Excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |

| Catalyst Loading | 2-5 mol% | 2-5 mol% |

| Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) |

| Reaction Time | 4-8 hours | 6-12 hours |

| Typical Yield | > 90% | > 85% |

| Work-up | Aqueous basic wash, extraction | Aqueous basic wash, extraction |

| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of methyl 3-bromofuran-2-carboxylate. The same procedure can be followed using ethanol to synthesize the ethyl ester, adjusting the reflux temperature accordingly.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Alcohol: Add an excess of anhydrous methanol (10-20 eq) to the flask. The carboxylic acid may not fully dissolve at this stage.

-

Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.02-0.05 eq) dropwise. The addition is exothermic.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL for a 1g scale reaction).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol and extraction solvents are flammable; avoid open flames.

-

Perform all operations in a well-ventilated fume hood.

Visualizations

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the esterification of this compound.

Diagram 2: Fischer Esterification Mechanism

Caption: The catalytic mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols for Amide Coupling Reactions Using 3-Bromofuran-2-carboxylic Acid and HATU

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 3-Bromofuran-2-carboxylic acid with various amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. These protocols are intended for use by researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction